molecular formula C8H6F6O2S B1401381 3-Fluoro-5-(pentafluorosulfur)phenylacetic acid CAS No. 1240257-84-4

3-Fluoro-5-(pentafluorosulfur)phenylacetic acid

Cat. No.: B1401381
CAS No.: 1240257-84-4
M. Wt: 280.19 g/mol
InChI Key: IZLGUBFCHOPNJB-UHFFFAOYSA-N
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Description

3-Fluoro-5-(pentafluorosulfur)phenylacetic acid is a chemical compound with the molecular formula C8H6F6O2S. It is characterized by the presence of a fluorine atom and a pentafluorosulfur group attached to a phenylacetic acid backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-5-(pentafluorosulfur)phenylacetic acid typically involves the introduction of fluorine and pentafluorosulfur groups onto a phenylacetic acid precursor. One common method involves the reaction of 3-fluorophenylacetic acid with sulfur tetrafluoride (SF4) under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-5-(pentafluorosulfur)phenylacetic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

3-Fluoro-5-(pentafluorosulfur)phenylacetic acid has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Fluoro-5-(pentafluorosulfur)phenylacetic acid involves its interaction with molecular targets through its fluorine and sulfur groups. These interactions can affect the compound’s binding affinity and reactivity with enzymes, proteins, and other biological molecules. The specific pathways involved depend on the context of its application, such as drug design or material science .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-5-(pentafluorosulfur)phenylacetic acid is unique due to the presence of both fluorine and pentafluorosulfur groups, which impart distinct chemical properties. These features make it particularly valuable in the synthesis of fluorinated compounds and in applications requiring specific reactivity profiles .

Properties

IUPAC Name

2-[3-fluoro-5-(pentafluoro-λ6-sulfanyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F6O2S/c9-6-1-5(3-8(15)16)2-7(4-6)17(10,11,12,13)14/h1-2,4H,3H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZLGUBFCHOPNJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)S(F)(F)(F)(F)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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